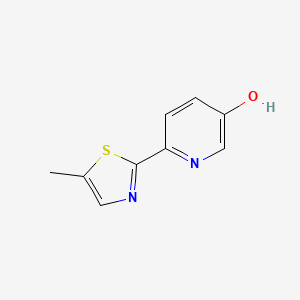
6-(5-Methylthiazol-2-yl)pyridin-3-ol
Cat. No. B8336361
M. Wt: 192.24 g/mol
InChI Key: NEYXMVOGNCDZNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08853412B2
Procedure details


A solution of 2-(5-(4-methoxybenzyloxy)pyridin-2-yl)-5-methylthiazole (2.0 g) in TFA (10 mL) was stirred at 80° C. for 2 hours. After the reaction was complete, the mixture was evaporated. The residue was purified by chromatography (silica gel, EA/PE 1:2 to EA) to provide the title compound. MS ESI+: m/z=193 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
COC1C=CC(C[O:8][C:9]2[CH:10]=[CH:11][C:12]([C:15]3[S:16][C:17]([CH3:20])=[CH:18][N:19]=3)=[N:13][CH:14]=2)=CC=1>C(O)(C(F)(F)F)=O>[CH3:20][C:17]1[S:16][C:15]([C:12]2[N:13]=[CH:14][C:9]([OH:8])=[CH:10][CH:11]=2)=[N:19][CH:18]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(COC=2C=CC(=NC2)C=2SC(=CN2)C)C=C1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by chromatography (silica gel, EA/PE 1:2 to EA)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CN=C(S1)C1=CC=C(C=N1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
